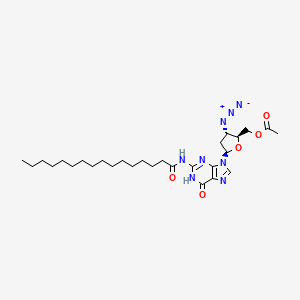

5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a versatile material with immense potential in scientific research. It offers a unique combination of properties that can be harnessed for various applications, including drug delivery systems, nanotechnology, and bioconjugation.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has shown promise in antibacterial applications. A study found that certain similar compounds exhibited inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).

Chemical Transformations

This compound undergoes chemical transformations that are significant in scientific research. For example, methyl 3-azido-2,3-dideoxy-α/β-D-arabino- and ‐α/β-D-ribo-hexopyranosides, which share a structural similarity, are transformed into 6-iodo analogues, leading to various other compounds (Liberek, Dąbrowska, Frankowski, & Smiatacz, 2004).

Antimicrobial Activity

Methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which have a structural resemblance, exhibit antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Mukovoz, Gorbunova, Slepukhin, El′tsov, Ganebnykh, Sizentsov, & Korobova, 2017).

Synthesis and Characterization

The compound is involved in complex synthesis processes. For instance, compounds like (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which have similar complex structures, are synthesized and characterized for their molecular configurations (Yang, Zhu, Niu, Chen, & Lu, 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is Thymidylate kinase . This enzyme plays a crucial role in the nucleotide synthesis pathway, specifically in the conversion of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).

Mode of Action

The compound interacts with its target, Thymidylate kinase, by binding to its active site This interaction inhibits the normal function of the enzyme, thereby disrupting the nucleotide synthesis pathway

Biochemical Pathways

The compound affects the nucleotide synthesis pathway . By inhibiting Thymidylate kinase, it prevents the conversion of dTMP to dTDP. This disruption can have downstream effects on DNA replication and repair, as these processes require a steady supply of nucleotides.

Result of Action

The inhibition of Thymidylate kinase by this compound disrupts the nucleotide synthesis pathway, potentially leading to a decrease in the availability of dTDP . This can have a significant impact on cellular processes that rely on nucleotides, such as DNA replication and repair.

Propiedades

IUPAC Name |

[(2S,3S,5R)-3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)/t21-,22+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVWCSAQPGDGMI-WMTXJRDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(1,3,4-trimethylcyclopentyl)oxy]- (9CI)](/img/no-structure.png)